molecular formula C7H6BrNO2 B1661942 Methyl 5-bromonicotinate CAS No. 29681-44-5

Methyl 5-bromonicotinate

Cat. No.: B1661942
CAS No.: 29681-44-5
M. Wt: 216.03 g/mol
InChI Key: AAJZXPWBILCHAW-UHFFFAOYSA-N
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Description

Methyl 5-bromonicotinate is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of nicotinic acid, where a bromine atom is substituted at the 5-position of the pyridine ring, and the carboxylic acid group is esterified with methanol. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science .

Mechanism of Action

Target of Action

Methyl 5-bromonicotinate is primarily used as a substrate in the synthesis of pyridine alkaloids from Rubiaceae . The primary targets of this compound are the organometallic reagents involved in palladium-catalyzed cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether . This interaction leads to the formation of pyridine alkaloids, which are biologically active compounds with various pharmacological effects .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of pyridine alkaloids from Rubiaceae . The downstream effects of this pathway include the production of these alkaloids, which have been found to exhibit a wide range of biological activities, including antimicrobial activities .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the synthesis of pyridine alkaloids from Rubiaceae . These alkaloids have various biological activities, contributing to the pharmacological effects observed .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action and efficacy . This compound is slightly soluble in water, but very soluble in chloroform and methanol . This suggests that the compound’s action and efficacy may be influenced by the solvent used. Additionally, the compound’s stability may be affected by storage conditions . It is recommended to store the compound in an inert atmosphere at room temperature .

Biochemical Analysis

Biochemical Properties

Methyl 5-bromonicotinate plays a significant role in biochemical reactions, particularly in the synthesis of pyridine alkaloids through palladium-catalyzed cross-coupling reactions . It interacts with various enzymes and proteins, including palladium catalysts, to facilitate these reactions. The compound’s interactions with these biomolecules are primarily catalytic, enabling the formation of complex organic structures.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in these processes, thereby modulating cellular functions . The compound’s impact on cell signaling pathways can lead to changes in gene expression, which in turn affects cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and proteins. It acts as a substrate in catalytic reactions, where it binds to the active sites of enzymes, facilitating the formation of new chemical bonds . This binding interaction can result in enzyme inhibition or activation, depending on the specific reaction and enzyme involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis and degradation of pyridine alkaloids . It interacts with enzymes such as palladium catalysts and other cofactors to facilitate these metabolic processes. The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound can affect its biochemical activity and overall cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromonicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 5-bromonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the reaction of 5-bromonicotinic acid with diazomethane in diethyl ether. This reaction is performed at low temperatures to control the reactivity of diazomethane and to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZXPWBILCHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351394
Record name Methyl 5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-44-5
Record name Methyl 5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Bromonicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

5-Bromo-nicotinic acid (5,00 g, 24.7 mmol) was dissolved in methanol (50 mL) and saturated with hydrochloric acid gas. The reaction mixture was allowed to stand for 2.5 days and then filtered. The filtrate was concentrated under reduced pressure and methylene chloride was added. The solution was washed with saturated sodium bicarbonate solution. The aqueous wash was back-extracted with methylene chloride (2x). The combined organic extracts were dried over magnesium sulfate and concentrated in vacuo to afford 5-bromo-nicotinic acid methyl ester (4.72 g).
Quantity
24.7 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-bromonicotinic acid (20 g, 99.0 mmol) in anhydrous MeOH (100 mL), was carefully added conc. H2SO4 (12 mL) via a syringe. After the addition the reaction mixture was heated to reflux overnight, then cooled to room temperature and concentrated on rotary evaporator. Ice-water (200 mL) was added and a white solid crashed out. The solid was collected by filtration, dissolved in EtOAc (300 mL), washed with aq. NaHCO3, water and brine, dried over MgSO4, filtered and evaporated to give 18 g of 5-Bromo-nicotinic acid methyl ester as a white powder. Yield 84%. 1H NMR (400 MHz, DMSO): 3.88 (s, 3H); 0.74 (s, 3H), 8.43 (s, 1H,), 8.96 (s, 1H), 9.02 (s, 1H). MS (M+H, 217).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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